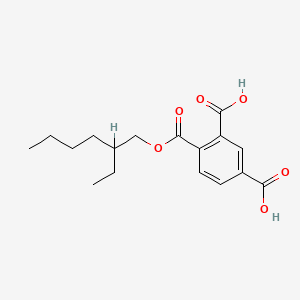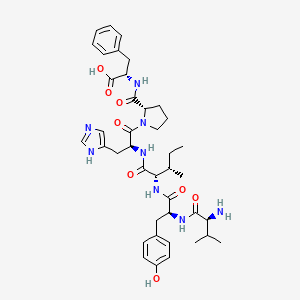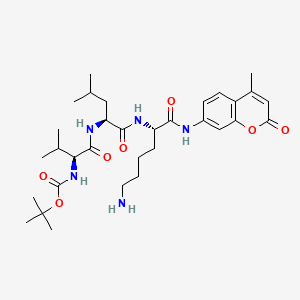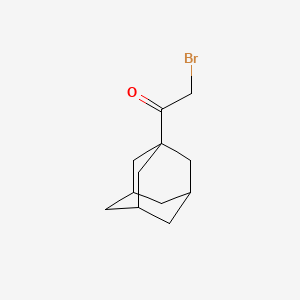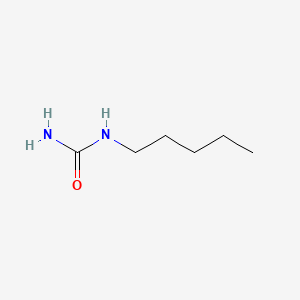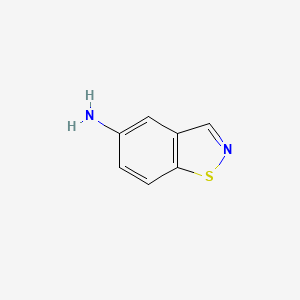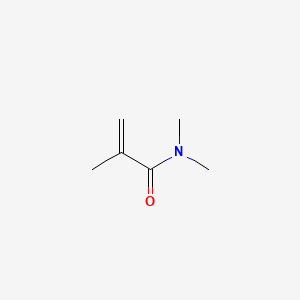
N,N-Dimethylmethacrylamide
Descripción general
Descripción
N,N-Dimethylmethacrylamide (NDMA) is a chemical compound used industrially for the synthesis of polyacrylamide, which serves various applications such as soil conditioning, wastewater treatment, and as a component in cosmetics, paper, and textile industries. Given its widespread use, the chemistry, biochemistry, and safety of NDMA have been extensively studied, highlighting the need for understanding its formation, distribution in food, and its role in human health due to potential exposure from both external sources and the diet (Friedman, 2003).
Synthesis Analysis
NDMA is primarily synthesized through industrial processes for the production of polyacrylamide. The synthesis involves the polymerization of acrylamide, which is an alpha,beta-unsaturated reactive molecule. This process highlights the industrial significance of NDMA, particularly in applications requiring polyacrylamide (Friedman, 2003).
Molecular Structure Analysis
The molecular structure of NDMA features a vinyl group attached to a carbonyl group, making it a reactive compound suitable for various chemical reactions and polymerization processes. This structure underpins its reactivity and utility in synthesizing polyacrylamide (Friedman, 2003).
Chemical Reactions and Properties
NDMA undergoes various chemical reactions due to its conjugated reactive molecule. It can react with asparagine and reducing sugars to form acrylamide in food during high-temperature processing, a process of significant interest due to the potential health implications of acrylamide in the diet (Friedman, 2003).
Physical Properties Analysis
The physical properties of NDMA, such as its high water solubility, influence its behavior in industrial applications and environmental distribution. These properties are essential for its use in water treatment processes and its mobility and persistence in the environment (Friedman, 2003).
Chemical Properties Analysis
NDMA's chemical properties, particularly its potential for bioaccumulation and interaction with biological molecules, are critical in assessing its safety and environmental impact. Understanding the chemical behavior of NDMA is crucial for developing strategies to mitigate potential adverse effects on human health and the environment (Friedman, 2003).
Aplicaciones Científicas De Investigación
-
- Application Summary: DMAA-based hydrogels have been used for removing harmful heavy metal ions and dyes from bodies of water . The adsorption technique offers promising outcomes for heavy metal ion removal and is simple to run on a large scale, making it appropriate for practical applications .
- Methods of Application: The synthesized DMAA hydrogels were seen to be extremely effective in removing cationic dyes due to electrostatic interaction and hydrogen bonding in the DMAA backbone .
- Results: DMAA hydrogels are also a suitable choice for self-healing materials and materials with good mechanical properties .
-
- Application Summary: Superabsorbent hydrogels based on DMAA and maleic acid have been used in agriculture as water purifiers and nitrogen carriers . These hydrogels can help reduce water pollution caused by fertilizers in agricultural irrigation .
- Methods of Application: Highly swelling crosslinked hydrogels based on DMAA and maleic acid were prepared using a chemical initiator with the redox polymerization technique . Negative and positive surface modifications of these hydrogels were achieved using hydrochloric acid (HCl) and sodium hydroxide (NaOH), respectively .
- Results: The hydrogels exhibited swelling and releasing properties that were highly dependent on their functional groups and the ionic forces in the medium . Cumulative urea release values for the hydrogels were calculated as 100% at different pH levels within 18 to 48 hours .
-
- Application Summary: DMAA-based hydrogels have been used for the adsorption of heavy metal ions from water . This is particularly useful in treating wastewater contaminated with heavy metals .
- Methods of Application: Hydrogel systems were produced via radical polymerization of DMAA and 2-acrylamido-2-methylpropanesulfonic acid in the presence of N,N-methylene-bis-acrylamide as a crosslinker and ammonium persulfate as an initiator .
- Results: The hydrogel showed a high conversion and high swelling degree, and was effective in the adsorption of Pb (II) ions from solutions .
-
Polymeric Flocculant for Water Treatment
- Application Summary: Copolymers of DMAA with N,N-dimethyl-N,N-diallylammonium chloride (DMDAAC) can be used as polymeric flocculant for water treatment .
- Methods of Application: The unique structure of DMAA shows amelioration in hydrogels for specific application . DMAA along with other hydrogels has a three-dimensional network structure that is capable of retaining water .
- Results: The high reactivity and low initiation temperature of DMAA make it appropriate for copolymerization .
-
- Application Summary: Hydrogel copolymers based on DMAA and acrylic acid (AAc) have been synthesized and used for antibacterial applications .
- Methods of Application: These hydrogels were synthesized using a solution polymerization technique with different monomer ratios and ammonium persulfate as an initiator .
- Results: The resulting hydrogel copolymer exhibited good thermal stability, physical and chemical properties .
-
- Application Summary: DMAA-based hydrogels have attracted a lot of interest due to their reusability, simplicity of synthesis, and processing . They are a suitable choice for self-healing materials .
- Methods of Application: The unique structure of DMAA shows amelioration in hydrogels for specific application . DMAA along with other hydrogels has a three-dimensional network structure that is capable of retaining water .
- Results: The high reactivity and low initiation temperature of DMAA make it appropriate for copolymerization .
-
Enhancing Mechanical Properties of Materials
- Application Summary: DMAA-based hydrogels are used for enhancing mechanical properties of materials .
- Methods of Application: The unique structure of DMAA shows amelioration in hydrogels for specific application . DMAA along with other hydrogels has a three-dimensional network structure that is capable of retaining water .
- Results: The high reactivity and low initiation temperature of DMAA make it appropriate for copolymerization .
Direcciones Futuras
DMAA-based hydrogels have attracted a lot of interest due to their reusability, simplicity of synthesis, and processing . They are also a suitable choice for self-healing materials and materials with good mechanical properties . Future research may focus on enhancing these properties and finding new applications for DMAA-based materials.
Propiedades
IUPAC Name |
N,N,2-trimethylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-5(2)6(8)7(3)4/h1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWZCJXEAOZAAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
81665-88-5 | |
| Record name | 2-Propenamide, N,N,2-trimethyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81665-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30220052 | |
| Record name | N,N-Dimethylmethacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30220052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethylmethacrylamide | |
CAS RN |
6976-91-6 | |
| Record name | Dimethylmethacrylamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6976-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethylmethacrylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006976916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6976-91-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24154 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N-Dimethylmethacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30220052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dimethylmethacrylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.492 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



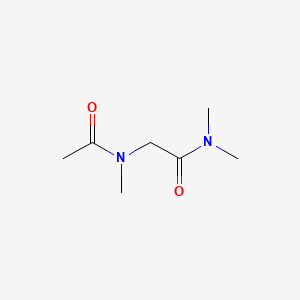
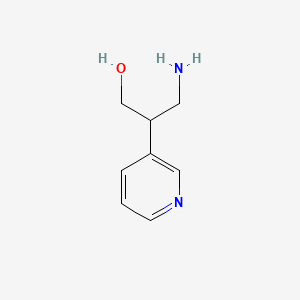

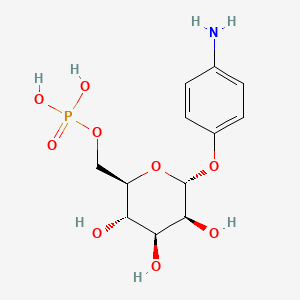
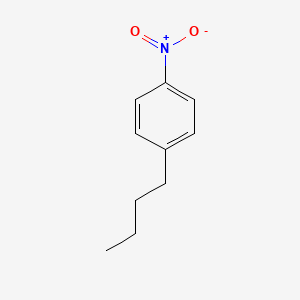
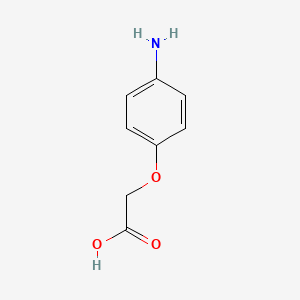
![Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis(2-phenylethyl)-](/img/structure/B1266293.png)
